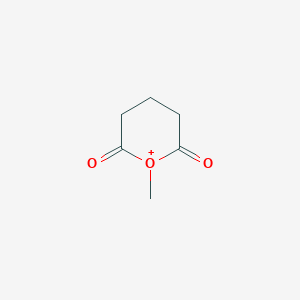
1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- is a fluorinated organic compound It is characterized by the presence of a propadiene backbone with a tetrafluoroethoxy substituent
Vorbereitungsmethoden
The synthesis of 1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- typically involves the reaction of propadiene with 1,1,2,2-tetrafluoroethanol under specific conditions. Industrial production methods may include the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions may yield partially or fully hydrogenated products.
Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its use in developing new pharmaceuticals or as a component in drug delivery systems.
Industry: This compound can be used in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- involves its interaction with specific molecular targets. The tetrafluoroethoxy group can influence the compound’s reactivity and interactions with other molecules. Pathways involved may include the formation of reactive intermediates that can further react to form stable products.
Vergleich Mit ähnlichen Verbindungen
1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- can be compared with other fluorinated compounds such as:
1,1,2,2-Tetrafluoroethane: Used as a refrigerant and foam expansion agent.
1,1,1,2-Tetrafluoroethane: Commonly used in air conditioning systems.
Norflurane: Another fluorinated compound with applications in various industries
Eigenschaften
CAS-Nummer |
106609-52-3 |
|---|---|
Molekularformel |
C5H4F4O |
Molekulargewicht |
156.08 g/mol |
InChI |
InChI=1S/C5H4F4O/c1-2-3-10-5(8,9)4(6)7/h3-4H,1H2 |
InChI-Schlüssel |
QSXACVJYADBRCG-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=COC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



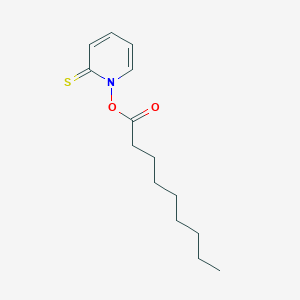



![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
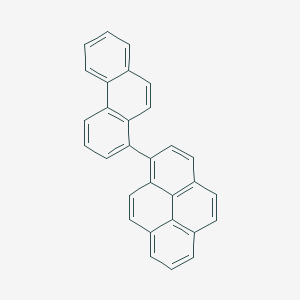
![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
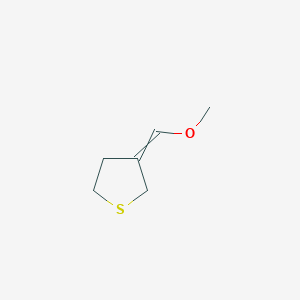
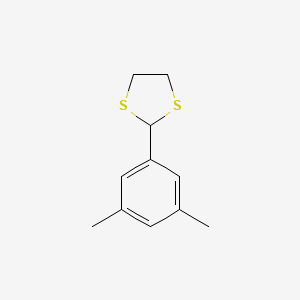
![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)
